molecular formula C15H15NO B8566116 4-(1-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-pyridine

4-(1-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-pyridine

Cat. No. B8566116
M. Wt: 225.28 g/mol
InChI Key: ZCYWNEIJWZMTDS-UHFFFAOYSA-N
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Patent
US06498251B1

Procedure details

Ether solution (50 ml) of 4-bromopyridine (3.2 g, 20 mmol) was cooled using a dry ice-acetone mixture. 1.6 M Butyl lithium hexane solution (16 ml, 26 mmol) was added dropwise to the solution in small portions, and stirred for 30 minutes after completion of the dropwise addition. The reaction solution was mixed with α-tetralone (3.3 g, 23 mmol), returned to room temperature spending 20 minutes and then stirred for 2 hours. Ethyl acetate (100 ml) and water (50 ml) were added to the reaction mixture, and the ethyl acetate layer was separated, washed with water and dried with anhydrous sodium sulfate. The ethyl acetate solution was concentrated under a reduced pressure, diisopropyl ether (30 ml) was added to the resulting residue and then the thus precipitated crystals were collected by filtration to obtain 1.7 g (7.3 mmol, 37% in yield) of the title compound.
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Butyl lithium hexane
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
3.2 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C(=O)=O.CC(C)=O.CCCCCC.C([Li])CCC.[CH2:26]1[CH2:36][C:34](=[O:35])[C:33]2[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=2)[CH2:27]1>O.C(OCC)(=O)C.CCOCC>[OH:35][C:34]1([C:2]2[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=2)[C:33]2[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=2)[CH2:27][CH2:26][CH2:36]1 |f:1.2,3.4|

Inputs

Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Two
Name
Butyl lithium hexane
Quantity
16 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
3.2 g
Type
reactant
Smiles
BrC1=CC=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
returned to room temperature
WAIT
Type
WAIT
Details
spending 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the ethyl acetate layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate solution was concentrated under a reduced pressure, diisopropyl ether (30 ml)
ADDITION
Type
ADDITION
Details
was added to the resulting residue
FILTRATION
Type
FILTRATION
Details
the thus precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1(CCCC2=CC=CC=C12)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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